molecular formula C10H10BrNO B11769102 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B11769102
M. Wt: 240.10 g/mol
InChI Key: DESFHVMRAOGPIK-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position and two methyl groups at the 1st and 3rd positions of the indole ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 1,3-dimethylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted indoles, while oxidation can produce indole-2,3-diones .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromoindole: Lacks the methyl groups, which can affect its reactivity and biological activity.

    1,3-Dimethyl-2,3-dihydro-1H-indol-2-one:

Uniqueness

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-1,3-dimethyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNO/c1-6-8-5-7(11)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3

InChI Key

DESFHVMRAOGPIK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)N(C1=O)C

Origin of Product

United States

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